molecular formula C16H10ClF3N2O3S B2644489 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 1105222-26-1

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2644489
CAS No.: 1105222-26-1
M. Wt: 402.77
InChI Key: JGJGDGOQQYNAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives.

    Introduction of Substituents: The chlorophenyl, sulfonylmethyl, and trifluoromethylphenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring-opening or the formation of thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonylmethyl group could yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds containing oxadiazole rings have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The unique structural features of the compound may make it a candidate for drug development, particularly in the design of molecules with specific biological targets.

Industry

    Material Science: The compound’s stability and unique chemical properties could make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfonylmethyl Derivatives: Compounds with similar sulfonylmethyl groups.

    Trifluoromethylphenyl Oxadiazoles: Compounds with similar trifluoromethylphenyl groups and oxadiazole rings.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3S/c17-12-4-6-13(7-5-12)26(23,24)9-14-21-15(22-25-14)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJGDGOQQYNAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.